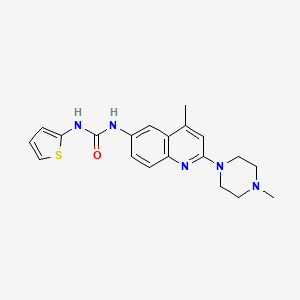
1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl)-3-(thiophen-2-yl)urea, also known as MMQ, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. MMQ belongs to the class of quinoline-based compounds and has shown promising results in various studies related to cancer, inflammation, and neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Antimicrobial Applications
A novel series of substituted quinazolines, structurally similar to the compound of interest, demonstrated broad-spectrum antimicrobial activity against various microorganisms including Staphylococcus aureus, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. These compounds were synthesized and screened, showing MIC values between 6.25 and 100 μg/mL, suggesting their potential as antimicrobial agents (Buha et al., 2012).
Anticancer Activity
The effect of heterocyclic substituents on the anticancer activity of 1-(4-methylpiperazin-1-yl)isoquinolines was investigated, revealing that derivatives with specific substituents demonstrated significant levels of anticancer activity. This study highlights the potential of these compounds in developing anticancer drugs, showing that the nature of heterocyclic substituents significantly affects their biological activity (Konovalenko et al., 2022).
Binding with Human Serum Albumin
Research on piperazinyl-quinolinyl dispiro heterocyclic derivatives, related to the chemical structure , explored their binding ability with human serum albumin (HSA) using spectrofluorometric and molecular docking studies. The findings indicate a spontaneous and highly favorable reaction for the complexation process, suggesting implications for drug delivery and pharmacokinetics (Murugesan et al., 2017).
Anti-Inflammatory Properties
A study discovered quinazoline-containing compounds as potent human histamine H4 receptor inverse agonists with significant affinity for the human histamine H1 receptor. These compounds possess anti-inflammatory properties in vivo, presenting a novel class of dual action H1R/H4R ligands with potential therapeutic benefits (Smits et al., 2008).
Synthesis and Evaluation of Novel Derivatives
Another study focused on the synthesis and evaluation of thiophene-2-carboxaldehyde derivatives for their antibacterial, antifungal, and anticancer activities. These compounds, including structures similar to the query compound, showed good biological activity and less toxicity, highlighting their potential in therapeutic applications (Shareef et al., 2016).
Propiedades
IUPAC Name |
1-[4-methyl-2-(4-methylpiperazin-1-yl)quinolin-6-yl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5OS/c1-14-12-18(25-9-7-24(2)8-10-25)22-17-6-5-15(13-16(14)17)21-20(26)23-19-4-3-11-27-19/h3-6,11-13H,7-10H2,1-2H3,(H2,21,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTICXEMSFADCDY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=C(C=C2)NC(=O)NC3=CC=CS3)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8-hydroxy-2,2-dimethyl-6-(m-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2587033.png)
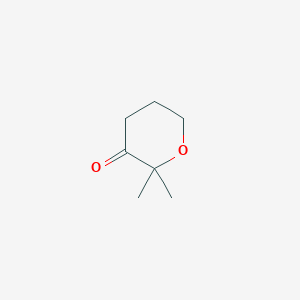
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)oxalamide](/img/structure/B2587038.png)
![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2587039.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)
![ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587042.png)

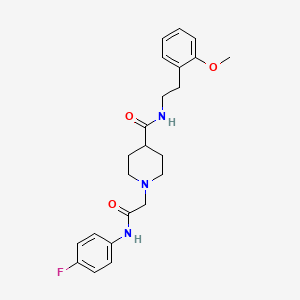
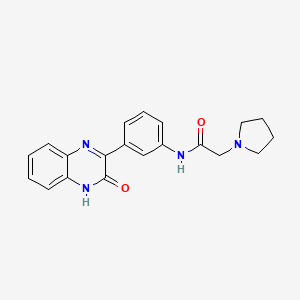
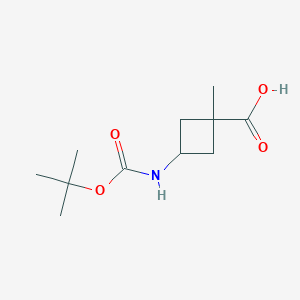
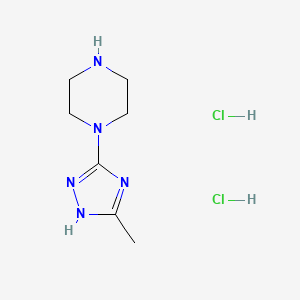
![2-({[(2-chlorophenyl)carbamoyl]methyl}(methyl)amino)-N-(1-cyano-1,2-dimethylpropyl)acetamide](/img/structure/B2587051.png)
![3-(4-acetamidophenylsulfonamido)-N-cyclohexyl-N-methyl-4-(8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)benzamide](/img/structure/B2587053.png)
